![molecular formula C24H29N3O5S2 B14144613 (E)-N-(6-ethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1-tosylpyrrolidine-2-carboxamide CAS No. 1048649-79-1](/img/structure/B14144613.png)
(E)-N-(6-ethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1-tosylpyrrolidine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-N-(6-ethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1-tosylpyrrolidine-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzo[d]thiazole core, which is known for its biological activity, and a tosylpyrrolidine moiety, which can enhance its chemical stability and reactivity.
Méthodes De Préparation
The synthesis of (E)-N-(6-ethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1-tosylpyrrolidine-2-carboxamide typically involves multiple steps, starting from commercially available starting materials. The synthetic route may include the following steps:
Formation of the benzo[d]thiazole core: This can be achieved by reacting 2-aminothiophenol with an appropriate aldehyde under acidic conditions.
Introduction of the ethoxy and methoxyethyl groups: These groups can be introduced via alkylation reactions using ethyl iodide and 2-methoxyethyl chloride, respectively.
Formation of the tosylpyrrolidine moiety: This step involves the reaction of pyrrolidine with tosyl chloride in the presence of a base such as triethylamine.
Coupling of the benzo[d]thiazole and tosylpyrrolidine fragments: This final step can be achieved using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.
Analyse Des Réactions Chimiques
(E)-N-(6-ethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1-tosylpyrrolidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride, potentially leading to the reduction of the benzo[d]thiazole ring.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the tosyl group, using nucleophiles such as amines or thiols.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Applications De Recherche Scientifique
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly those with potential biological activity.
Biology: The benzo[d]thiazole core is known for its biological activity, including antimicrobial and anticancer properties. This compound could be investigated for similar activities.
Medicine: Due to its potential biological activity, the compound could be explored as a lead compound for the development of new drugs.
Industry: The compound’s stability and reactivity make it a potential candidate for use in various industrial applications, such as in the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of (E)-N-(6-ethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1-tosylpyrrolidine-2-carboxamide is not well understood, but it is likely to involve interactions with specific molecular targets. The benzo[d]thiazole core may interact with enzymes or receptors, leading to inhibition or activation of specific biological pathways. The tosylpyrrolidine moiety may enhance the compound’s binding affinity and specificity for its targets.
Comparaison Avec Des Composés Similaires
(E)-N-(6-ethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1-tosylpyrrolidine-2-carboxamide can be compared with other benzo[d]thiazole derivatives, such as:
3-(2-Methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-imine: This compound has similar structural features but lacks the tosylpyrrolidine moiety, which may affect its stability and reactivity.
6-Ethoxybenzo[d]thiazol-2-amine: This compound lacks the methoxyethyl and tosylpyrrolidine groups, which may result in different biological activities and chemical properties.
The unique combination of functional groups in this compound makes it a promising candidate for further research and development in various scientific fields.
Propriétés
Numéro CAS |
1048649-79-1 |
|---|---|
Formule moléculaire |
C24H29N3O5S2 |
Poids moléculaire |
503.6 g/mol |
Nom IUPAC |
N-[6-ethoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-1-(4-methylphenyl)sulfonylpyrrolidine-2-carboxamide |
InChI |
InChI=1S/C24H29N3O5S2/c1-4-32-18-9-12-20-22(16-18)33-24(26(20)14-15-31-3)25-23(28)21-6-5-13-27(21)34(29,30)19-10-7-17(2)8-11-19/h7-12,16,21H,4-6,13-15H2,1-3H3 |
Clé InChI |
IFGKWANHEZBULE-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC2=C(C=C1)N(C(=NC(=O)C3CCCN3S(=O)(=O)C4=CC=C(C=C4)C)S2)CCOC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4,4-Bis(trifluoromethyl)bicyclo[3.2.0]hepta-2,6-diene](/img/structure/B14144533.png)
![Methyl 2-[(dimethylcarbamothioyl)amino]benzoate](/img/structure/B14144537.png)

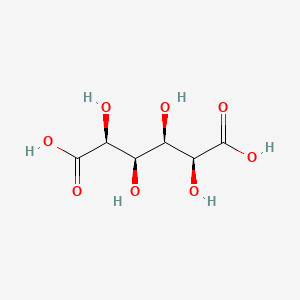


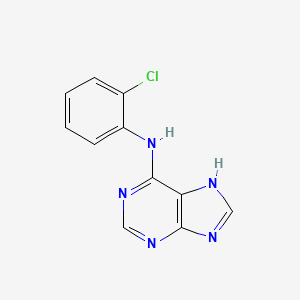
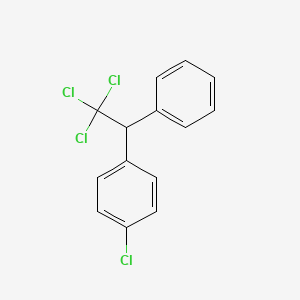

![methyl 4-(5,6-dimethyl-4-oxo-2,3-dihydro-1H-thieno[2,3-d]pyrimidin-2-yl)benzoate](/img/structure/B14144585.png)
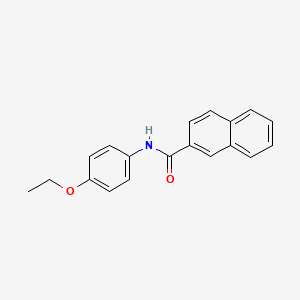

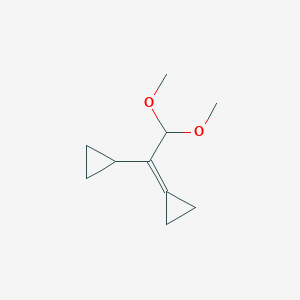
![Tributyl{[(2-methylpropoxy)carbonothioyl]sulfanyl}stannane](/img/structure/B14144608.png)
